![molecular formula C18H20N6OS B2878181 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 880802-18-6](/img/structure/B2878181.png)
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
The synthesis and structural elucidation of derivatives of this compound have shown significant interest due to their wide range of potential pharmaceutical activities. For instance, a study by Mahyavanshi, Parmar, and Mahato (2011) focused on the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. These compounds were synthesized through the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide, aiming to investigate their antibacterial, antifungal, and anti-tuberculosis activities (Mahyavanshi et al., 2011).
Antimicrobial Activity
The antimicrobial activity of this compound and its derivatives has been a key area of research. Chalenko et al. (2019) synthesized pyrolin derivatives, including 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, and evaluated their anti-exudative properties. This study found that a significant percentage of these new synthesized derivatives exhibited antiexudative properties, with some compounds surpassing the reference drug in activity (Chalenko et al., 2019).
Antitumor Activity
Investigations into the antitumor activity of related compounds have also been conducted. Alqasoumi et al. (2009) explored the synthesis of novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety. Their findings highlighted compound 4 as more effective than the reference drug, doxorubicin, as a positive control in antitumor activity (Alqasoumi et al., 2009).
Quantum Calculations and Molecular Docking
Further research by Fahim and Ismael (2019) delved into the synthesis, antimicrobial activity, and quantum calculations of novel sulphonamide derivatives. Their study provided a correlation between experimental and theoretical calculations, offering a solid foundation for the anticipated new compounds (Fahim & Ismael, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrimidine derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been reported to have various effects, such as anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-12(2)13-5-7-15(8-6-13)21-16(25)11-26-18-23-22-17(24(18)19)14-4-3-9-20-10-14/h3-10,12H,11,19H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALLJHWMOSUWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide |
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